molecular formula C22H22N2O3S B11355833 Butyl 3-(4-methyl-2-phenylthiazole-5-carboxamido)benzoate

Butyl 3-(4-methyl-2-phenylthiazole-5-carboxamido)benzoate

Cat. No.: B11355833
M. Wt: 394.5 g/mol
InChI Key: MFAGORUMWYEZMS-UHFFFAOYSA-N
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Description

BUTYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a butyl ester group, a methyl-phenyl-thiazole moiety, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups can be introduced through Friedel-Crafts acylation reactions.

    Amidation: The thiazole derivative is then reacted with an appropriate amine to form the amido group.

    Esterification: Finally, the benzoic acid derivative is esterified with butanol in the presence of a catalyst such as sulfuric acid to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ester or amido groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

BUTYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a drug candidate due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BUTYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets. The thiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share structural similarities.

    Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate have similar ester functional groups.

Uniqueness

BUTYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

butyl 3-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C22H22N2O3S/c1-3-4-13-27-22(26)17-11-8-12-18(14-17)24-20(25)19-15(2)23-21(28-19)16-9-6-5-7-10-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25)

InChI Key

MFAGORUMWYEZMS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C

Origin of Product

United States

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